molecular formula C7H4ClN3 B070527 1-Chloropyrido[3,4-d]pyridazine CAS No. 162022-92-6

1-Chloropyrido[3,4-d]pyridazine

Cat. No.: B070527
CAS No.: 162022-92-6
M. Wt: 165.58 g/mol
InChI Key: VSDYJUAGXAHWBC-UHFFFAOYSA-N
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Description

1-Chloropyrido[3,4-d]pyridazine is a heterocyclic compound that has been extensively studied due to its unique chemical structure and potential applications in various fields of science. This compound is a member of the pyridazine family of compounds and is characterized by its high reactivity and ability to form stable complexes with a variety of chemical species.

Scientific Research Applications

  • Biological Properties : Pyridazine derivatives exhibit significant biological properties, such as anti-tumor and anti-inflammatory activity. Compounds like 6-chloro-3-[(4-methylphenoxy)methyl][1,2,4] triazolo[4,3-b]pyridazine and 6-chloro-3-[(4-fluorophenoxy)methyl][1,2,4] triazolo[4,3-b]pyridazine have been synthesized and characterized, demonstrating potential in biological applications (Sallam et al., 2021).

  • Synthesis and Reactions : Research has explored the synthesis and reactions of chloropyrido[2,3-d]pyridazine, leading to the creation of new heterocyclic compounds. These studies contribute to the understanding of pyridazine chemistry and its potential applications (Paul & Rodda, 1969).

  • Medicinal Chemistry Applications : Pyrido[3,4-c]pyridazines are identified as promising scaffolds in medicinal chemistry, although they are relatively rare chemicals. Reviews of synthetic pathways towards these compounds provide insights into their potential applications in drug discovery (Price, Emery, & Dehaen, 2022).

  • Surface Protection and Corrosion Inhibition : Certain pyridazine derivatives have been tested for their potential to protect mild steel surfaces and inhibit corrosion in acidic environments. These studies combine experimental and theoretical approaches to understand the molecular behavior of pyridazines as corrosion inhibitors (Olasunkanmi, Mashuga, & Ebenso, 2018).

  • Herbicidal Activities : Some pyridazine derivatives, such as 4-(3-Trifluoromethylphenyl)pyridazine, show significant herbicidal activities, offering potential for agricultural applications. Novel derivatives have been synthesized and evaluated for their effectiveness against specific plants (Xu et al., 2008).

  • Enzyme Inhibition for Therapeutic Purposes : Pyridazine derivatives have been studied as inhibitors of enzymes like carbonic anhydrase and acetylcholinesterase, indicating potential as anticholinergic drugs. Molecular docking studies have been conducted to explore their interaction with biological macromolecules (Taslimi et al., 2019).

Future Directions

Pyridazine derivatives, including 1-Chloropyrido[3,4-d]pyridazine, continue to be a subject of interest in various fields, including medicinal chemistry. They have shown potential in the development of new therapies, as evidenced by numerous publications, studies, and clinical trials .

Properties

IUPAC Name

1-chloropyrido[3,4-d]pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClN3/c8-7-6-1-2-9-3-5(6)4-10-11-7/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSDYJUAGXAHWBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=CN=NC(=C21)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10167299
Record name 1-Chloropyrido(3,4-d)pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10167299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

162022-92-6
Record name 1-Chloropyrido(3,4-d)pyridazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0162022926
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Chloropyrido(3,4-d)pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10167299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A flask was charged with pyrido[3,4-d]pyridazin-1-ol (0.080 g, 0.54 mmol) (see Brzezinski, J. Z.; Bzowski, H. B.; Epsztajin, J. Tetrahedron, 1996, 52, 3261-72) and phosphorus oxybromide (0.62 g, 2.2 mmol) and heated at 80 C 2:30pm. Solid still stuck to walls of flask so 3 mL POCl3 was added and refluxed 4 h and the mixture concentrated in-vacuo. The mixture was quenched with ice and sat NaHCO3 and the brown solid collected. The solid is a mixture of the title compound and 1-bromopyrido[3,4-d]pyridazine (22 mg). MS (ESI pos. ion) m/z: 166 (MH+). Calc'd exact mass for C7H4ClN3: 165.
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3 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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